Renzapride

説明

特性

IUPAC Name |

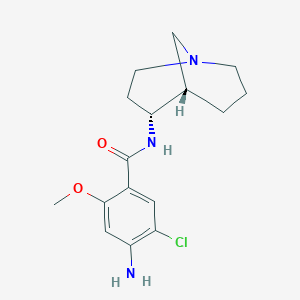

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKEXSLDPEFPT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318522 | |

| Record name | Renzapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112727-80-7 | |

| Record name | Renzapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112727-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Renzapride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Renzapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RENZAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Receptor Interaction Mechanisms of Renzapride

Characterization of Renzapride's Dual Serotonergic Receptor Modulatory Activity

This compound is distinguished by its capacity to act as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors. nih.govnih.govendologicusa.comwikipedia.orgarchivesofmedicalscience.comspringer.comnih.govncats.iotaylorandfrancis.comarchivesofmedicalscience.comnih.gov This dual mechanism underlies its effects on the gastrointestinal tract. nih.govendologicusa.com In vitro radioligand binding studies have demonstrated that this compound exhibits higher affinity for 5-HT3 and 5-HT4 receptors compared to a range of other serotonergic and catecholaminergic receptors. nih.gov

This compound functions as a potent and generally full agonist at 5-HT4 receptors. nih.govnih.gov Its affinity for these receptors has been quantified in various experimental settings. In guinea-pig 5-HT4 receptors, this compound demonstrated a dissociation constant (Kᵢ) of 477 nM. nih.govnih.gov For cloned human 5-HT4 receptors, a Kᵢ value of 115 nM has been reported. medchemexpress.commedchemexpress.commedchemexpress.com

Further investigations into human 5-HT4 receptor splice variants, including 5-HT4(a), 5-HT4(b), 5-HT4(c), 5-HT4(d), 5-HT4(g), and 5-HT4(i), have shown this compound's agonist activity across these isoforms. nih.govresearchgate.net The agonistic efficacy of this compound at 5-HT4 receptors can vary depending on the specific splice variant and experimental conditions, being described as a partial agonist at some variants (e.g., 5-HT4(a), 5-HT4(e)) and a full agonist at others (e.g., 5-HT4(b), 5-HT4(c), 5-HT4(d), 5-HT4(i)) particularly at high receptor densities. nih.govresearchgate.net The pKᵢ values for this compound across different human 5-HT4 receptor splice variants range from 4.85 to 5.56. researchgate.net

Table 1: this compound's Binding Affinity for 5-HT Receptors

| Receptor Type | Species/Source | Kᵢ (nM) | Reference |

| 5-HT3 | Human | 17 | nih.govnih.gov |

| 5-HT4 | Guinea-pig | 477 | nih.govnih.gov |

| 5-HT4 | Human (cloned) | 115 | medchemexpress.commedchemexpress.commedchemexpress.com |

In addition to its 5-HT4 agonism, this compound acts as a 5-HT3 receptor antagonist. nih.govnih.govendologicusa.comwikipedia.orgarchivesofmedicalscience.comspringer.comnih.govncats.iotaylorandfrancis.comarchivesofmedicalscience.comnih.gov It exhibits a high affinity for human 5-HT3 receptors, with a reported Kᵢ value of 17 nM. nih.govnih.gov Unlike highly selective 5-HT3 receptor antagonists such as ondansetron, this compound is considered a non-selective antagonist within this class. nih.govwikipedia.org This antagonistic effect at 5-HT3 receptors contributes to its broader pharmacological profile, including potential anti-emetic properties. endologicusa.comwikipedia.org

Beyond its primary interactions with 5-HT4 and 5-HT3 receptors, this compound has also been shown to possess inhibitory properties at 5-HT2B receptors. nih.govnih.govwikipedia.orgarchivesofmedicalscience.comarchivesofmedicalscience.commedchemexpress.commedchemexpress.com Furthermore, studies have identified some affinity for 5-HT2A and 5-HT2C receptors. nih.govnih.govwikipedia.org While this compound demonstrates weak affinity for human 5-HT2A receptors, its specific action (agonist or antagonist) at this site has not been definitively established. nih.gov The 5-HT2A and 5-HT2B receptors are known to be involved in various physiological processes, including the contraction of smooth muscles. ijpsjournal.comcas.cz The 5-HT2C receptor plays a role in aspects such as social behavior and the regulation of body weight. ijpsjournal.com

Molecular and Cellular Mechanisms Underlying this compound's Actions

The pharmacological effects of this compound are underpinned by specific molecular and cellular mechanisms, particularly within the enteric nervous system.

A key mechanism of this compound's action involves its influence on acetylcholine (B1216132) (ACh) release from enteric neurons. Stimulation of 5-HT4 receptors located in the gut wall by this compound promotes the release of ACh. endologicusa.com Research has demonstrated that this compound significantly increases the probability of ACh release from individual varicosities of myenteric neurons. physiology.orgnih.govcapes.gov.brnih.gov This increase in ACh release facilitates fast synaptic excitation, thereby contributing to the prokinetic effects observed with this compound. endologicusa.comphysiology.orgnih.govcapes.gov.brnih.gov Studies using electrically stimulated guinea pig ileum preparations showed that this compound enhanced cholinergically mediated contractions, an effect attributed to increased ACh release. psu.edu This action was found to be prevented by high concentrations of serotonin (B10506) but not by other modulators like hexamethonium, phentolamine, propranolol, or methysergide. psu.edu Furthermore, the increases in plasma motilin levels and gastroduodenal motility induced by this compound were almost completely blocked by atropine, indicating that these effects are mediated by the local release of ACh. psu.edu

The 5-HT4 receptors, to which this compound binds as an agonist, are G protein-coupled receptors that are intrinsically linked to the activation of the adenylate cyclase-cAMP-PKA signaling pathway. physiology.orgnih.govwikipedia.org this compound's activation of this pathway is crucial to its cellular effects. physiology.orgnih.gov This signaling cascade is responsible for mediating the increase in fast excitatory postsynaptic potential (fEPSP) amplitude observed with 5-HT4 receptor agonists. physiology.orgnih.gov

Detailed studies have shown that this compound accelerates the recovery of fEPSP amplitude following synaptic rundown, and this effect is directly mediated by the adenylate cyclase-cAMP-PKA pathway. physiology.orgnih.govcapes.gov.br Experimental evidence supporting this includes the observation that forskolin, an activator of adenylate cyclase, mimics the actions of this compound, while H-89, an inhibitor of protein kinase A (PKA), effectively blocks the effects of this compound. physiology.orgnih.govcapes.gov.br The adenylate cyclase-cAMP-PKA pathway has been identified to interact with ACh release within myenteric nerve terminals at multiple points. physiology.orgnih.gov Beyond the enteric nervous system, this compound has also been shown to enhance dopamine (B1211576) release in the striatum through a 5-HT4 receptor-mediated mechanism, an effect that is similarly prevented by tetrodotoxin (B1210768) and H7 (a PKA inhibitor), further underscoring the involvement of the PKA pathway in its broader pharmacological actions. nih.gov

Table 2: Effect of this compound on fEPSP Recovery Time Constant

| Condition | Recovery Time Constant (s) | P-value (vs. Control) | Reference |

| Control | 7 ± 2 | - | physiology.orgcapes.gov.br |

| This compound (0.1 µM) | 1.6 ± 0.2 | < 0.05 | physiology.orgcapes.gov.br |

Receptor Selectivity and Binding Kinetics of this compound

This compound demonstrates selectivity for serotonergic receptors, exhibiting high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors. Its inhibitory properties at 5-HT2B receptors have also been identified, alongside a modest affinity for 5-HT2A and 5-HT2C receptors nih.govnih.gov.

Detailed research findings on the binding kinetics and selectivity of this compound at various 5-HT receptor subtypes are summarized below:

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype (Species) | Ki (nmol/L) | Action | Reference |

| Human 5-HT3 | 17 | Antagonist | nih.govnih.gov |

| Guinea-pig 5-HT4 | 477 | Agonist | nih.govnih.gov |

| Human 5-HT4 | 115 | Agonist | medchemexpress.com |

| Guinea-pig 5-HT4 | 138–477 | Agonist | nih.gov |

| 5-HT2B | 667 | Antagonist | nih.gov |

| Human 5-HT2A | Micromolar | Affinity | nih.gov |

| Human 5-HT2C | Micromolar | Affinity | nih.gov |

Functional studies have further elucidated this compound's activity at 5-HT4 receptor splice variants. It acts as a full agonist at the majority of these variants, particularly in preparations with high receptor density nih.gov. Specifically, this compound has been reported as a partial agonist at 5-HT4(a) receptors and a full agonist at 5-HT4(b), 5-HT4(c), and 5-HT4(d) receptors. Other studies indicate it as a full agonist at both 5-HT4(a) and 5-HT4(b) receptors. It also functions as a partial agonist at 5-HT4(e) receptors nih.gov.

The primary metabolite of this compound, this compound N-oxide, along with its enantiomers, shows significantly lower affinity for all 5-HT receptors compared to the parent compound nih.govnih.gov.

Enantiomeric Pharmacological Characterization of this compound

Table 2: Enantiomeric Binding Affinities (Ki) of this compound

| Compound (Enantiomer) | Receptor Subtype | Ki (nmol/L) | Reference |

| This compound (+) | Human 5-HT3 | 17 | nih.gov |

| This compound (−) | Human 5-HT3 | 17 | nih.gov |

| This compound (+) | Guinea-pig 5-HT4 | 138–477 | nih.gov |

| This compound (−) | Guinea-pig 5-HT4 | 138–477 | nih.gov |

| This compound (+) | 5-HT2B | 760 | nih.gov |

| This compound (−) | 5-HT2B | 481 | nih.gov |

| This compound N-oxide (+) | All 5-HT receptors | Markedly lower | nih.govnih.gov |

| This compound N-oxide (−) | All 5-HT receptors | Markedly lower | nih.govnih.gov |

Neither the (+) nor the (−) enantiomer exhibited a higher affinity for 5-HT3 receptors than the racemate nih.gov. Similarly, both enantiomers, along with the racemic this compound, demonstrated comparable marked affinity for guinea-pig 5-HT4 receptors nih.gov. For 5-HT2B receptors, the (+) and (−) enantiomers showed similar affinities to the racemic this compound nih.gov. Additionally, both enantiomers possessed modest micromolar affinity for human 5-HT2A and 5-HT2C receptors, consistent with the racemic compound nih.gov.

The reduced affinity of this compound N-oxide and its enantiomers for 5-HT receptors suggests that these metabolites are unlikely to significantly contribute to the therapeutic profile of this compound in vivo nih.govnih.gov.

Preclinical Pharmacodynamic and Efficacy Investigations of Renzapride

In Vitro Studies on Gastrointestinal Motility and Function

Preclinical in vitro investigations have shed light on Renzapride's direct effects on GI smooth muscle and its intricate interactions within the enteric nervous system.

This compound's Effects on Isolated Gastrointestinal Smooth Muscle Contractility

This compound has been characterized as a full or near-full agonist at 5-HT4 receptors in various isolated gastrointestinal smooth muscle preparations wikipedia.org. Studies in guinea-pig ileum and distal colon longitudinal muscle have demonstrated its full agonistic activity for 5-HT4-mediated responses, a characteristic shared with cisapride (B12094) but distinguishing it from tegaserod (B130379), which acts as a partial 5-HT4 receptor agonist wikipedia.org.

In human gastric tissue, this compound has been shown to potentiate the effect of electrical field stimulation in isolated stomach strips wikipedia.org. Furthermore, it stimulates serotonin-induced acetylcholine (B1216132) release in isolated proximal stomach, an action mediated by the 5-HT4 receptor wikipedia.org. This compound also exhibits an inhibitory action on the spontaneous activity of isolated colonic circular muscle from the human lower gut, an effect attributed to its 5-HT4 receptor agonism wikipedia.org.

Table 1: this compound's Affinity for Serotonin (B10506) Receptors

| Receptor Type | Species/Source | Ki (nM) | Reference |

| 5-HT3 | Human | 17 | wikipedia.orgnih.gov |

| 5-HT4 | Guinea-pig | 477 | wikipedia.orgnih.gov |

| 5-HT4 | Human (cloned) | 115 | cenmed.comuni.lu |

| 5-HT3 | Human (cloned) | 7.64 | uni.lu |

Assessment of this compound's Activity within the Enteric Nervous System In Vitro

This compound, as a 5-HT4 receptor agonist, plays a significant role in facilitating synaptic transmission within the enteric nervous system (ENS) guidetopharmacology.org. Studies utilizing intracellular electrophysiological methods on longitudinal muscle myenteric plexus preparations of guinea pig ileum in vitro have provided detailed insights into its actions.

In Vivo Animal Model Research on this compound's Gastrointestinal Effects

In vivo animal model research has further elucidated this compound's prokinetic efficacy and its impact on gastrointestinal transit and function.

Studies on this compound's Acceleration of Gastrointestinal Transit (e.g., Gastric Emptying, Colonic Propulsion)

This compound has demonstrated significant gastrointestinal prokinetic effects in various animal models, including rats and dogs wikipedia.org. It has been shown to increase gastric emptying in healthy subjects wikipedia.org. In murine models, this compound (0.5-1 mg/kg orally) significantly increased the rate of emptying of a 51Cr-labeled liquid meal from the stomach cenmed.com.

Furthermore, this compound has been effective in reversing delayed gastric emptying in preclinical disease models. In a canine model of gastroparesis induced by an alpha 2-adrenergic agonist (SC-39585A), this compound (100 µg/kg intravenously or orally) partially reversed the delay in emptying of both solid and liquid meals when antroduodenal motility was incompletely inhibited. This reversal was partly achieved by antagonizing antral motility inhibition.

Regarding colonic propulsion, this compound increases colonic motility in rodents and dogs wikipedia.org. It has been observed to accelerate colonic transit in animal models, which is consistent with its 5-HT4 receptor agonism wikipedia.org.

Table 2: Summary of this compound's In Vivo Gastrointestinal Transit Effects

| Animal Model | Administration Route | Dose (mg/kg) | Effect on Transit | Reference |

| Murine | Oral | 0.5-1 | Increased gastric emptying of liquid meal | cenmed.com |

| Canine (Gastroparesis model) | Intravenous/Oral | 0.1 | Partially reversed delayed solid and liquid gastric emptying | |

| Rodents, Dogs | Not specified | Not specified | Increased colonic motility/transit | wikipedia.org |

Evaluation of this compound's Impact on Visceral Sensitivity in Animal Models

While the direct impact of this compound on visceral sensitivity in specific animal models is not extensively detailed in the provided preclinical literature, its pharmacological profile suggests a potential role. This compound's 5-HT3 receptor antagonist properties are believed to contribute to beneficial effects on visceral hypersensitivity wikipedia.org. Animal models for visceral hypersensitivity, often induced by early life stress or inflammation, are commonly used to study mechanisms underlying altered pain perception in the gut. The blockade of 5-HT3 receptors is generally associated with a reduction in visceral pain and discomfort wikipedia.org.

Pharmacokinetic Profile and Biotransformation Research of Renzapride

Research Methodologies for Renzapride's Absorption and Distribution

The absorption and distribution of this compound, particularly its effects on gastrointestinal motility, have been primarily investigated using scintigraphy. nih.gov This noninvasive nuclear medicine technique is considered a gold standard for measuring gastrointestinal transit. nih.gov It allows for the accurate quantification of the bulk movement of an orally administered radiolabeled meal through different segments of the digestive tract. acnmonline.orgsnmmi.org

In clinical studies involving this compound, scintigraphy was employed to measure its pharmacodynamic effects on:

Gastric Emptying (GE): Assessing the rate at which stomach contents are emptied into the small intestine. nih.gov

Small Bowel Transit (SBT): Measuring the time it takes for contents to travel through the small intestine. nih.gov

Colon Transit (CT): Evaluating the movement of contents through the different sections of the colon. nih.gov

By tracking the radiolabeled meal, researchers can quantitatively assess how this compound influences the speed and pattern of transit, providing direct insight into its absorption characteristics and its prokinetic effects throughout the gastrointestinal system. nih.govnih.gov Studies have shown that this methodology can effectively demonstrate a dose-dependent acceleration of colonic transit, particularly in the ascending colon, which correlates with changes in bowel function. nih.gov

Studies on Hepatic Metabolism and Metabolite Characterization of this compound

The biotransformation of this compound has been characterized through a series of in vitro studies to determine the role of the liver in its metabolism. nih.gov These investigations utilized human liver microsomes and S9 fractions, which contain the primary enzymes responsible for drug metabolism. nih.gov

Initial research involved incubating this compound with pooled human liver microsomes and analyzing the resulting products using high-pressure liquid chromatography (HPLC). nih.govnih.gov These studies revealed that this compound undergoes limited metabolism by liver microsomes, with no significant non-microsomal metabolism observed. nih.govnih.gov This suggests that hepatic biotransformation is not the primary route of elimination for the compound. nih.gov

To specifically identify the enzymes involved in this compound's biotransformation, studies were conducted using microsomes genetically engineered to express single Cytochrome P450 (CYP) isoforms. nih.gov The potential for this compound to inhibit major CYP enzymes was also assessed by incubating various concentrations of the drug with pooled human liver microsomes in the presence of selective substrates for each enzyme. nih.gov

The research indicated that this compound does not significantly inhibit the major drug-metabolizing CYP enzymes at concentrations that would be therapeutically relevant. nih.govnih.gov While some inhibitory activity was detected at high concentrations for enzymes such as CYP2D6, CYP2C9, and CYP2C19, these levels are not expected to be reached in a clinical setting. nih.gov This suggests a low potential for drug-drug interactions at the level of hepatic metabolism. nih.govnih.gov

| CYP Enzyme | This compound Concentration | Inhibition of Substrate Metabolism |

|---|---|---|

| CYP1A2 | 500 µmol/L | 11.7% |

| CYP2A6 | 200 µmol/L | 6.9% |

| CYP2C9 | 500 µmol/L | 58.1% |

| CYP2C19 | 500 µmol/L | 37.9% |

| CYP2D6 | 50 µmol/L | 54.4% |

| CYP2E1 | 2 µmol/L | 34.0% |

| CYP3A4 | 500 µmol/L | 16.4% |

In vitro metabolism studies using human S9 hepatic fractions identified the primary metabolic product of this compound. nih.gov The major metabolite is formed through oxidation on the bicycloamino region of the parent molecule, resulting in This compound N-oxide . nih.gov This metabolite was identified by its chromatographic polarity and by co-chromatographing it with an authentic reference standard. nih.gov

Further pharmacological profiling of this primary metabolite was conducted using in vitro radioligand binding inhibition studies. nih.govnih.gov The results demonstrated that this compound N-oxide and its enantiomers have a much lower affinity for all tested 5-HT receptors compared to the parent this compound compound. nih.govnih.gov This finding, combined with the fact that this compound N-oxide is a minor metabolite in vivo (accounting for less than 10% of circulating drug-related material), indicates that it is unlikely to contribute significantly to the therapeutic actions of this compound. nih.gov

Elucidation of this compound's Excretion Pathways and Systemic Clearance Dynamics

The elimination of drugs from the body occurs through various pathways, with the kidneys (renal excretion) and the liver (biliary excretion) being the most significant. msdmanuals.compharmacylibrary.com Renal excretion primarily removes water-soluble compounds, while the liver often metabolizes less soluble drugs to facilitate their elimination. msdmanuals.com

Clinical Research and Therapeutic Evaluation of Renzapride

Renzapride's Clinical Development for Specific Gastrointestinal Disorders

This compound has been the subject of clinical investigation primarily for its potential therapeutic role in gastrointestinal disorders characterized by altered motility. The following sections detail the clinical trial landscape for this compound in specific patient populations.

Clinical Trials of this compound for Irritable Bowel Syndrome with Constipation (IBS-C)

This compound, a 5-HT4 receptor agonist and 5-HT3 receptor antagonist, has been evaluated in several clinical trials for the treatment of women with Irritable Bowel Syndrome with Constipation (IBS-C). nih.gov Phase II studies suggested potential benefits in improving symptoms and bowel habits in this patient population. nih.gov

Another randomized, placebo-controlled, phase IIb study assessed the effects of different doses of this compound over a 12-week period. researchgate.net This study confirmed the gastrointestinal prokinetic effects of this compound, with statistically significant improvements in the frequency of bowel movements and stool consistency observed in the 4 mg/day group compared to placebo. researchgate.net

A smaller pilot study also demonstrated that this compound stimulates gastrointestinal transit and improves symptoms in patients with IBS-C. nih.gov Dose-dependent improvements in colonic motility, bowel function scores, and relief of IBS symptoms were noted. bioworld.com

Clinical Studies of this compound in Diabetic Gastroparesis

This compound has been investigated for its prokinetic effects in patients with diabetic gastroparesis. A double-blind, randomized, placebo-controlled study evaluated the effect of this compound on gastric emptying in nine diabetic patients with autonomic neuropathy. nih.gov The study measured the emptying of both the liquid and solid components of a test meal. nih.gov The results showed that this compound significantly reduced the lag phase of solid gastric emptying at all tested doses. nih.gov Furthermore, the emptying of the liquid component of the meal was accelerated with increasing doses of this compound. nih.gov These findings suggest that this compound may be a useful therapeutic agent in the management of diabetic gastroparesis. nih.gov

Efficacy Outcomes and Clinical Response in Human Trials of this compound

The clinical efficacy of this compound has been assessed through various outcome measures in human trials, focusing on both objective changes in bowel function and subjective patient-reported symptom relief.

Assessment of Bowel Habit Improvement (Frequency, Consistency) with this compound Treatment

In clinical trials involving patients with IBS-C, this compound has demonstrated a statistically significant improvement in bowel movement frequency and stool consistency compared to placebo. nih.govresearchgate.net A phase IIb study specifically highlighted that the 4 mg/day dose of this compound led to these improvements. researchgate.net Another large clinical trial also noted small but statistically significant differences in favor of this compound on stool consistency and frequency. nih.gov

| Study | This compound Dosage | Outcome Measure | Result vs. Placebo |

|---|---|---|---|

| Phase III Multicenter Trial | 4 mg daily, 2 mg b.d. | Stool Consistency and Frequency | Small but statistically significant improvement nih.gov |

| Phase IIb Study | 4 mg/day | Bowel Movement Frequency and Stool Consistency | Statistically significant improvement researchgate.net |

Evaluation of Global Symptom Relief (Abdominal Pain, Discomfort) in this compound Studies

A phase IIb study did not find statistically significant differences between this compound and placebo for the primary outcome of relief from abdominal pain and discomfort. researchgate.net However, it was noted that responder rates in the this compound groups increased in a dose-dependent manner, with the highest dose showing a numerically greater response than placebo, particularly in women. researchgate.net A pilot study also reported that this compound reduced abdominal pain and increased the number of pain-free days. nih.gov Conversely, a comprehensive meta-analysis concluded that this compound is not superior to placebo in relieving IBS symptoms, including abdominal pain and discomfort. nih.gov

| Study | Primary Outcome | Result vs. Placebo |

|---|---|---|

| Phase III Multicenter Trial | Global relief of IBS symptoms | Statistically significant but limited increase in efficacy nih.gov |

| Phase IIb Study | Relief of abdominal pain/discomfort | No statistically significant difference, but dose-dependent increase in responders researchgate.net |

| Pilot Study | Improvement in gastrointestinal symptoms | Reduced abdominal pain and increased pain-free days nih.gov |

| Meta-analysis | Relief of IBS symptoms | Not superior to placebo nih.gov |

Measurement of Gastrointestinal Transit Times using this compound in Clinical Settings (e.g., Scintigraphy, Breath Tests)

The evaluation of this compound's effect on gastrointestinal motility has been primarily conducted using scintigraphy and radio-opaque marker tests in clinical trials. These methods allow for the quantitative measurement of transit times through different segments of the digestive tract.

Scintigraphy has been employed to assess gastric emptying, small bowel transit, and colonic transit. nih.gov In these studies, patients ingest a substance labeled with a radioactive isotope, and a gamma camera tracks its movement through the gastrointestinal system. nih.govnih.gov This technique provides detailed data on the rate of passage through specific regions, such as the ascending colon. nih.gov For instance, a study involving patients with constipation-predominant irritable bowel syndrome (C-IBS) used scintigraphy to measure changes in gastric, small bowel, and colonic transit after 11-14 days of this compound administration. nih.gov

While the hydrogen breath test is a common, non-invasive method for measuring oro-cecal transit time by detecting hydrogen produced from bacterial fermentation of a substrate like lactulose, the available research on this compound has more prominently featured scintigraphy and radio-opaque markers for a more comprehensive assessment of pan-gut transit. nih.govnih.govresearchgate.net

Analysis of this compound's Dose-Response Relationship in Human Efficacy Trials

Clinical studies have investigated the dose-response relationship of this compound, primarily in patients with constipation-predominant irritable bowel syndrome (C-IBS), to determine how varying doses impact gastrointestinal transit and symptoms.

A dose-ranging study evaluated the effects of 1 mg, 2 mg, and 4 mg of this compound administered once daily against a placebo. nih.gov The results indicated a statistically significant linear dose-response for colonic transit. nih.govbohrium.com Specifically, the acceleration of transit was most pronounced in the ascending colon. nih.gov While the effects on gastric emptying and small bowel transit did not reach statistical significance, a clear trend was observed. nih.gov This acceleration of colonic transit was also significantly associated with improvements in bowel function, such as stool form and ease of passage. nih.gov

Regarding symptom improvement, a Phase IIb study found that while there was no statistically significant difference for the primary outcome of relief from abdominal pain, responder rates in the this compound groups increased in a dose-dependent fashion, with the 4 mg/day group showing a consistently greater numerical improvement over placebo, particularly in women. researchgate.net Furthermore, the 4 mg/day dose led to statistically significant improvements in the frequency of bowel movements and stool consistency compared to placebo. researchgate.net

| Treatment Group | Median Ascending Colon Emptying t1/2 (hours) |

|---|---|

| Placebo | 17.5 |

| This compound 4 mg | 5.0 |

Safety and Tolerability Assessments of this compound in Clinical Settings

Cardiovascular Safety Profile of this compound (e.g., QT Interval Analysis)

In clinical trials evaluating the effects of this compound, specific attention has been paid to its cardiovascular safety profile. Studies involving patients with constipation-predominant irritable bowel syndrome reported no significant adverse electrocardiogram (ECG) effects associated with this compound treatment at doses up to 4 mg daily. nih.govbohrium.com This suggests a favorable cardiovascular safety profile, particularly concerning cardiac repolarization, which is often assessed by the QT interval on an ECG. The concern for QT prolongation is significant for this class of drugs, as some other serotonergic agents have been associated with cardiac arrhythmias. nih.govresearchgate.net

Gastrointestinal Adverse Events and Associated Risks of this compound (e.g., Diarrhea, Ischemic Colitis)

The most frequently reported adverse events associated with this compound in clinical trials are gastrointestinal in nature. A meta-analysis of randomized controlled trials demonstrated that this compound caused diarrhea more often than placebo. nih.govarchivesofmedicalscience.com The summary relative risk for diarrhea across four trials was 1.61, a statistically significant increase. nih.gov Other reported adverse effects within the GI tract were generally not statistically different from placebo. nih.gov

Ischemic colitis is a known, though rare, risk associated with some serotonergic agents used for irritable bowel syndrome, such as alosetron (B1665255) and tegaserod (B130379). researchgate.net While the available clinical trial data for this compound prominently highlights diarrhea as a key adverse event, the broader context of the drug class necessitates awareness of such potential risks. nih.govresearchgate.net

Overall Tolerability and Patient Withdrawal Rates in this compound Clinical Trials

| Metric | Relative Risk (RR) vs. Placebo | 95% Confidence Interval (CI) | P-value |

|---|---|---|---|

| Withdrawal Rate (any reason) | 1.58 | 1.26–2.07 | 0.0007 |

| Incidence of Diarrhea | 1.61 | 1.16–2.24 | 0.004 |

Comparative Efficacy and Safety of this compound with Other Serotonergic Receptor Modulators

This compound possesses a unique pharmacological profile as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor. archivesofmedicalscience.comnih.gov This dual mechanism distinguishes it from other serotonergic agents. For example, drugs like prucalopride (B966) are selective 5-HT4 agonists, while others like alosetron are selective 5-HT3 antagonists. nih.gov The combined action of this compound is intended to provide prokinetic effects (via 5-HT4 agonism) to treat constipation while simultaneously mitigating adverse effects like nausea and abdominal pain (via 5-HT3 antagonism). nih.gov

In terms of safety, particularly cardiovascular safety, the lack of significant ECG effects observed in this compound trials is a critical point of comparison. nih.gov The 5-HT4 agonist class has faced scrutiny due to the withdrawal of cisapride (B12094) from the market, which was linked to QT prolongation and serious cardiac arrhythmias. researchgate.net In contrast, dedicated "thorough QT" studies for other 5-HT4 agonists like prucalopride have shown no clinically significant effects on cardiac repolarization at therapeutic and supratherapeutic doses. nih.gov this compound's clinical data aligns with this more favorable safety profile. nih.gov

When comparing gastrointestinal adverse events, the incidence of diarrhea with this compound is a key tolerability factor. nih.gov This contrasts with 5-HT3 antagonists like alosetron, which are associated with a risk of constipation and, rarely, ischemic colitis. researchgate.net The efficacy of this compound in improving stool consistency and frequency is a direct result of its 5-HT4 agonist activity, a feature shared with other prokinetic agents in this class. nih.govresearchgate.net

Methodological Considerations and Research Paradigms in Renzapride Studies

Study Designs Employed in Preclinical Investigations (e.g., In Vitro, In Vivo Animal Models)

Preclinical investigations of renzapride have utilized a combination of in vitro and in vivo models to characterize its mechanism of action and effects on gastrointestinal function.

In Vitro Studies: The primary in vitro approach has been the use of radioligand binding inhibition studies to determine the affinity of this compound for various neurotransmitter receptors. nih.govnih.gov These assays typically involve incubating membranes from animal tissues or from cell lines transfected with cloned human receptors with a specific radiolabelled ligand. nih.govnih.gov this compound is then introduced to competitively inhibit the binding of the radioligand. nih.gov The level of bound radioactivity is measured to calculate the inhibition constant (Kᵢ), which indicates the compound's binding affinity for the target receptor. nih.govnih.gov Such studies have been instrumental in identifying this compound as a high-affinity ligand for 5-HT₃ and 5-HT₄ receptors. nih.govnih.gov

Additionally, in vitro metabolism studies have been conducted using human liver microsomes. In these experiments, this compound is incubated with microsome samples, and the resulting mixture is analyzed to identify metabolites, providing insight into its metabolic pathways. nih.govnih.gov

In Vivo Animal Models: In vivo research has been conducted in several animal species, including rats, dogs, and mice, to assess the physiological effects of this compound. nih.govmedchemexpress.com These studies have consistently demonstrated its prokinetic properties, showing that it enhances gastrointestinal motility. nih.gov Specific models have included:

Gastric Emptying Studies: In murine models, this compound was shown to increase the rate of emptying of a liquid meal from the stomach and reverse delayed gastric emptying. medchemexpress.com

Gastrointestinal Transit Models: Studies in rats and dogs have confirmed that this compound increases colonic motility. nih.gov

Bezold-Jarisch Reflex Model: The inhibitory action of this compound on the serotonin-evoked Bezold-Jarisch reflex in rats has been used to confirm its 5-HT₃ receptor antagonist properties in vivo. nih.gov

Advanced Analytical Techniques in this compound's Pharmacokinetic Research (e.g., High-Performance Liquid Chromatography, Radioligand Binding Assays)

The characterization of this compound's pharmacological and pharmacokinetic profile relies on sophisticated analytical techniques capable of high sensitivity and specificity.

Radioligand Binding Assays: Considered the gold standard for measuring the affinity of a ligand for its receptor, radioligand binding assays have been fundamental in this compound research. nih.govcreative-bioarray.comgiffordbioscience.com These assays are used to determine key binding parameters such as the inhibition constant (Kᵢ), dissociation constant (Kₐ), and the maximum number of binding sites (Bₘₐₓ). creative-bioarray.comgiffordbioscience.comgiffordbioscience.com Competition assays, a common format, are used to determine the relative affinity of this compound by measuring its ability to displace a known radioligand from a receptor. creative-bioarray.comgiffordbioscience.com The robustness and sensitivity of this technique have allowed for a detailed characterization of this compound's high affinity for 5-HT₄ and 5-HT₃ receptors. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique used for the separation, identification, and quantification of this compound and its metabolites. In the context of pharmacokinetic research, HPLC has been specifically applied to analyze samples from in vitro metabolism studies with liver microsomes. nih.govnih.gov A reverse-phase HPLC method with on-line UV detection has been described for this purpose. nih.gov The table below summarizes the specific conditions reported for the analysis of this compound and its N-oxide metabolite. nih.gov

| Parameter | Specification |

|---|---|

| Column | Synergi, RP, 4 μm, 250 × 4.6 mm |

| Mobile Phase A | Ammonium acetate (B1210297) (10 mmol/L, pH 4.0) |

| Mobile Phase B | 100% Acetonitrile |

| Gradient | Linear gradient of 95% A for 5 min, then to 5% A over 10 min |

| UV Detection | 270 nm |

| Flow Rate | 1 mL/min |

| Temperature | 40°C |

This method allows for the effective separation of the parent compound from its metabolites, enabling the study of its metabolic stability and pathways. nih.gov

Rigorous Clinical Trial Design Methodologies Applied to this compound (e.g., Randomized Controlled Trials, Meta-Analyses)

The evaluation of this compound in human subjects has been guided by rigorous clinical trial designs to ensure the validity and reliability of the findings. The predominant methodology has been the randomized, double-blind, placebo-controlled trial (RCT). nih.gov This design is considered the gold standard for minimizing bias, as neither the participants nor the investigators are aware of the treatment allocation. nih.gov

Key features of this compound clinical trials include:

Randomization: Patients are randomly assigned to receive either this compound or a placebo. nih.govclinicaltrials.gov

Blinding: The identity of the treatment (this compound or placebo) is concealed from both patients and researchers (double-blind). nih.gov

Control Group: A placebo group is used as a comparator to isolate the effects of this compound from the placebo effect and the natural course of the condition. nih.gov

Interventional Model: A parallel assignment model is commonly used, where each group receives a different treatment concurrently. clinicaltrials.gov

The table below summarizes the design elements of a representative Phase III clinical trial for this compound. nih.govclinicaltrials.gov

| Study Design Feature | Description |

|---|---|

| Phase | III |

| Condition | Irritable Bowel Syndrome with Constipation (IBS-C) |

| Allocation | Randomized |

| Masking | Double-Blind (Patient, Investigator) |

| Control | Placebo-Controlled |

| Model | Parallel Assignment |

| Population | 1798 female patients with IBS-C nih.gov |

| Duration | 12 weeks nih.gov |

Selection of Outcome Measures and Statistical Analysis Approaches in this compound Clinical Research

The selection of appropriate outcome measures and the application of robust statistical methods are critical for assessing the clinical efficacy of this compound.

Outcome Measures: Clinical trials have employed a range of patient-reported outcome (PRO) measures to capture the subjective nature of symptoms in functional gastrointestinal disorders. The primary and secondary endpoints have been designed to assess changes in key symptoms.

| Outcome Type | Specific Measure |

|---|---|

| Primary Outcome | Global relief of overall IBS symptoms nih.gov |

| Patient self-assessed relief of abdominal pain/discomfort researchgate.net | |

| Secondary Outcomes | Stool consistency (e.g., using the Bristol Stool Form Scale) nih.govresearchgate.netnih.gov |

| Stool frequency nih.gov | |

| Bloating/abdominal distension scores nih.gov | |

| Patient's assessment of bowel habits researchgate.net | |

| Quality of Life researchgate.net | |

| Number of pain-free days nih.gov | |

| Pharmacodynamic Outcome | Overall gastrointestinal and segmental colonic transit time (measured by radio-opaque markers) nih.govnih.gov |

These measures are typically recorded by patients in daily diaries to ensure data is collected prospectively and to minimize recall bias. nih.gov

Statistical Analysis Approaches: The statistical analysis of data from this compound clinical trials has involved standard methods for comparing parallel groups and for pooling data in meta-analyses.

Meta-Analysis Statistics: In meta-analyses, the primary statistic used is the Relative Risk (RR), also known as the risk ratio, along with its 95% confidence interval (CI). nih.govarchivesofmedicalscience.com The RR compares the probability of an outcome (e.g., clinical efficacy) in the this compound group to the placebo group. nih.govarchivesofmedicalscience.com Statistical methods such as the Mantel-Haenszel or Der Simonian-Laird methods are used to calculate the pooled RR. nih.gov

Heterogeneity Testing: The Cochran Q test is employed in meta-analyses to assess whether the variation in outcomes between studies is greater than what would be expected by chance. nih.gov

Sample Size Calculation: Power calculations are performed during trial design to determine the necessary sample size to detect a prespecified clinically meaningful effect size (e.g., a 30% effect) with a certain level of statistical power (e.g., 80%). nih.gov

Current Status and Future Directions in Renzapride Research

Overview of Renzapride's Current Regulatory and Development Status

This compound, a substituted benzamide, was initially developed by Alizyme of the UK and GSK Plc.. It progressed to Phase III clinical development in the United States for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). Despite some statistically significant benefits observed in these trials, Alizyme ultimately decided to discontinue its development for this indication.

Following this, in May 2016, EndoLogic LLC acquired the US and worldwide patent rights for this compound. EndoLogic subsequently focused on developing the compound for gastroparesis, a condition with limited treatment options. A pivotal step in this development was the acceptance by the U.S. Food and Drug Administration (FDA) of a cardiac safety trial (a "Thorough QTc" study) for this compound in gastroparesis patients. This study demonstrated no evidence of QTc prolongation at either therapeutic or supra-therapeutic doses, a critical safety characteristic that distinguishes this compound from some other prokinetic agents. In 2019, EndoLogic transferred the rights to Atlantic Healthcare plc.

Most recently, Ambrose Healthcare acquired this compound in 2024. Their current strategic focus is on developing this compound for the management of gastrointestinal (GI) symptoms in patients with cystic fibrosis (CF), an area for which there is currently no approved therapy. This compound is presently in Phase 2 development for this indication. Ambrose Healthcare aims to leverage regulatory incentives designed for rare disease drug therapies to accelerate its development and approval within five years. Earlier Phase 2 and Phase 3 studies in IBS-C had already shown improvements in bowel motility, reduction in pain, bloating, and feelings of nausea, symptoms highly relevant to the GI manifestations in CF patients.

Table 1: this compound Development Milestones and Current Status

| Milestone/Status | Indication | Developer/Acquirer | Year/Period | Key Outcome/Focus |

| Phase III Clinical Development | Constipation-predominant IBS (IBS-C) | Alizyme (UK) / GSK Plc. | Pre-2016 | Statistically significant benefits observed, but development discontinued (B1498344) for this indication. |

| Acquisition of Rights | Gastroparesis | EndoLogic LLC | 2016-2019 | Cardiac safety (no QTc prolongation) confirmed; 510K applications submitted to FDA. |

| Acquisition of Rights | Gastroparesis | Atlantic Healthcare plc | 2019 | Continued development efforts. |

| Acquisition of Rights | GI symptoms in Cystic Fibrosis (CF) | Ambrose Healthcare | 2024-Present | Currently in Phase 2; leveraging rare disease incentives for accelerated approval. |

Identification of Unresolved Research Questions and Knowledge Gaps Pertaining to this compound

Despite the considerable progress in understanding this compound, several unresolved research questions and knowledge gaps remain, necessitating further investigation to fully elucidate its therapeutic potential and optimize its clinical application.

One significant area of inquiry pertains to the specific roles of the various splice variants of the 5-HT4 receptor within different segments of the gastrointestinal tract. The relevance of this compound's binding to these distinct receptor isoforms and how this interaction translates into its observed therapeutic actions is not yet fully understood.

Furthermore, while this compound has demonstrated some affinity for the 5-HT2A receptor, it has not been conclusively investigated whether it acts as an agonist or antagonist at this site, nor is the clinical relevance of this modest affinity clearly established. The precise mechanisms underlying this compound's antagonistic effects on serotonin-induced fluid accumulation are also considered speculative, although they are thought to involve 5-HT3 and 5-HT2 antagonism.

Exploration of Potential for this compound Repurposing and Novel Therapeutic Applications

This compound's distinctive pharmacological profile and demonstrated cardiac safety have paved the way for exploring its utility in indications beyond its original scope, particularly in areas with significant unmet medical needs.

Gastroparesis: this compound is actively being developed for the treatment of gastroparesis. This condition, characterized by impaired gastric emptying, often leads to debilitating symptoms such as nausea, vomiting, and early satiety. The successful completion of a cardiac safety trial, confirming no QTc prolongation, positions this compound as a promising and safe prokinetic agent for this patient population, especially considering the limited and often problematic existing treatment options.

Gastrointestinal Symptoms in Cystic Fibrosis (CF): A significant novel therapeutic application being pursued is the use of this compound for gastrointestinal symptoms associated with cystic fibrosis. GI complications are highly prevalent in CF patients, affecting approximately 90% and leading to issues like abdominal pain, bloating, and constipation. As there is currently no approved therapy specifically addressing these GI symptoms in CF, this compound, with its prokinetic and antiemetic properties, represents a potentially valuable treatment option. Its prior efficacy in improving bowel motility and reducing pain and bloating in IBS-C trials further supports its relevance for CF-related GI issues.

Alzheimer's Disease (AD): Beyond gastrointestinal disorders, this compound's interaction with the serotonergic system suggests a potential role in neurodegenerative diseases like Alzheimer's Disease. As a 5-HT4 receptor agonist, this compound has been noted in studies exploring the modulation of the 5-HT system to influence cellular pathways such as protein kinase A (PKA) and the production of soluble amyloid precursor protein alpha (sAPPα). Activation of 5-HT4 receptors has been linked to beneficial effects in AD models, including reduced neuroinflammation and cognitive enhancement. While these findings are promising, the specific mechanisms underlying such neurological benefits require more detailed investigation.

This compound's Contribution and Position within Advancements in Serotonergic Drug Discovery

This compound occupies a notable position in the evolution of serotonergic drug discovery due to its unique and advantageous pharmacological characteristics. It is classified as a full agonist at the serotonin (B10506) 5-HT4 receptor and an antagonist at the 5-HT3 receptor. Additionally, it demonstrates inhibitory properties at 5-HT2B receptors and exhibits some affinity for 5-HT2A and 5-HT2C receptors. This dual mechanism of action, combining prokinetic agonism with antiemetic/analgesic antagonism, sets it apart from more selective serotonergic agents like tegaserod (B130379) (a partial 5-HT4 agonist) or alosetron (B1665255) (a selective 5-HT3 antagonist). This combined activity is believed to be fundamental to its observed stimulatory effects on gastrointestinal motility and transit.

A significant contribution of this compound to the broader field of drug discovery is its demonstrated cardiac safety profile. Unlike some earlier prokinetic drugs, such as cisapride (B12094), this compound has been shown not to induce QTc prolongation or cardiac arrhythmias at clinical dosages. This absence of cardiotoxicity is a critical advantage, positioning this compound as a "best in class" candidate for conditions where cardiac safety is a primary concern.

Furthermore, this compound exhibits a favorable metabolic profile, which is a key consideration in modern drug development. It undergoes limited metabolism by liver microsomes, and its main metabolite, this compound N-oxide, has significantly reduced affinity for 5-HT receptors. Importantly, this compound does not inhibit major cytochrome P450 (CYP) drug-metabolizing enzymes, including CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2E1, or CYP3A4, at clinically relevant concentrations. This characteristic suggests a low potential for drug-drug interactions, enhancing its appeal for co-administration with other medications and simplifying clinical management. These pharmacokinetic properties underscore its contribution to the development of safer and more manageable serotonergic therapies.

Table 2: this compound Pharmacological Profile

| Characteristic | Detail |

| Primary Mechanism of Action | Full 5-HT4 receptor agonist, 5-HT3 receptor antagonist |

| Additional Receptor Interactions | Inhibitory properties at 5-HT2B receptors; some affinity for 5-HT2A and 5-HT2C receptors |

| Metabolism | Limited by liver microsomes; major metabolite (this compound N-oxide) has lower receptor affinity |

| CYP Inhibition | Does not inhibit major CYP enzymes (CYP2C9, CYP2D6, CYP1A2, CYP2A6, CYP2C19, CYP2E1, CYP3A4) |

| Cardiac Safety | No QTc prolongation or cardiac arrhythmias observed at clinical doses |

Q & A

Q. What experimental models and endpoints are most appropriate for preclinical studies evaluating Renzapride’s prokinetic effects in irritable bowel syndrome (IBS)?

- Methodological Guidance : Preclinical studies should prioritize guinea-pig or rodent models with validated 5-HT4 receptor expression in the gastrointestinal (GI) tract, as these receptors mediate this compound’s prokinetic action . Key endpoints include colonic transit time , motility assays , and pain response metrics (e.g., visceromotor responses to colorectal distension). Controls should account for 5-HT3/5-HT2b receptor antagonism to isolate 5-HT4-specific effects. Dose-response curves (e.g., 1–4 mg/kg) are critical to identify therapeutic windows .

Q. How should researchers design dose-finding studies for this compound to optimize efficacy and safety in clinical trials?

- Methodological Guidance : Use phase II dose-ranging trials with endpoints like global IBS symptom relief and stool consistency . Prioritize doses of 1–4 mg/day, as higher doses (4 mg) showed marginal efficacy in meta-analyses but require safety monitoring for off-target receptor effects . Include stratified randomization by IBS subtype (constipation-predominant vs. mixed) and sex, as this compound’s efficacy may vary in female cohorts .

Q. What safety parameters are critical when assessing this compound in clinical trials, particularly regarding cardiac risk?

- Methodological Guidance : Unlike cisapride, this compound lacks cytochrome P450 (CYP) metabolism, reducing drug interaction risks . However, monitor QT interval prolongation via electrocardiography (ECG), even though arrhythmias are rare at clinical doses. Include renal function assessments (creatinine clearance) due to its primary renal excretion .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound across clinical trials?

- Methodological Guidance : Conduct subgroup meta-analyses stratifying by trial duration (≤5 vs. >5 weeks), dose (1/2/4 mg), and patient demographics (sex, age). For example, a 2009 meta-analysis found no overall benefit, but post hoc analysis of 4 mg doses in female cohorts showed trends toward significance . Use random-effects models to account for heterogeneity and publish sensitivity analyses excluding underpowered studies.

Q. What in vitro methodologies are recommended to study this compound’s metabolism and potential drug interactions?

- Methodological Guidance : Use pooled human liver microsomes to quantify metabolite formation (e.g., this compound-N-oxide) and assess CYP enzyme inhibition/induction. Key steps:

- Incubate this compound isomers (e.g., (–) and (+) forms) with microsomes at physiologically relevant protein concentrations (0.5–4 mg/mL) .

- Include no-protein controls to exclude non-enzymatic degradation .

- Prioritize CYP2D6, CYP2E1, and CYP3A4 isoforms, which showed significant metabolic activity in vitro .

Q. How do 5-HT4 receptor splice variants influence this compound’s therapeutic effects, and how can this be investigated experimentally?

- Methodological Guidance : Use tissue-specific mRNA profiling (e.g., human gut biopsies) to quantify splice variant expression (e.g., 5-HT4(a), 5-HT4(b), 5-HT4(i)). Pair this with functional assays (e.g., cAMP accumulation) in transfected cell lines expressing individual variants. Note that 5-HT4(i) receptors in the myenteric plexus drive prokinetic effects, but variant-specific agonist efficacy remains unclear .

Q. What statistical approaches address heterogeneity in this compound trial data, such as variability in patient compliance and endpoints?

- Methodological Guidance : Apply mixed-effects models to adjust for covariates (e.g., age, sex, compliance rates). Use consensus endpoints (e.g., FDA-recommistered IBS Symptom Severity Score) to standardize outcomes. For compliance, incorporate electronic medication adherence monitoring and exclude outliers with <80% adherence .

Methodological Frameworks for Future Studies

Q. How to design a mechanistic study linking this compound’s receptor affinity to clinical outcomes in IBS subtypes?

Q. What in silico tools can predict this compound’s off-target effects on 5-HT2b and 5-HT3 receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。